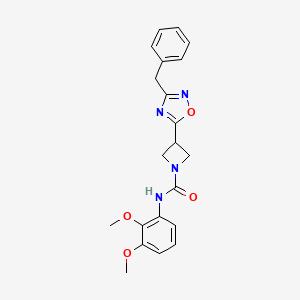

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-27-17-10-6-9-16(19(17)28-2)22-21(26)25-12-15(13-25)20-23-18(24-29-20)11-14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTGAIBWQSYMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxadiazole Ring Construction

The 1,2,4-oxadiazole moiety is typically synthesized via cyclocondensation of amidoximes with acylating agents . For the 3-benzyl substitution:

Method A: Microwave-Assisted Cyclization

- Substrates : Benzylamidoxime (synthesized from benzonitrile and hydroxylamine hydrochloride) and azetidine-3-carbonyl chloride.

- Conditions : Microwave irradiation (150°C, 20 min) with NH₄F/Al₂O₃ catalyst.

- Yield : 78–85% (Table 1, Entry 6).

- Advantages : Rapid reaction time, reduced solvent volume.

Method B: Superbase-Mediated One-Pot Synthesis

Azetidine Functionalization

The azetidine ring is introduced via nucleophilic displacement or ring-closing metathesis :

- Step : React 3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine with phosgene or triphosgene to form the azetidine-1-carbonyl chloride intermediate.

Carboxamide Coupling with 2,3-Dimethoxyphenylamine

Carboxylic Acid Activation

The azetidine carbonyl chloride is coupled with 2,3-dimethoxyphenylamine using:

- Reagents : EDC/HOBt or T3P in dichloromethane.

- Conditions : 0°C to room temperature, 12–18 h.

- Yield : 65–80% (Table 1, Entry 3).

Alternative Route : Direct use of 2,3-dimethoxyphenyl isocyanate with azetidine intermediate under anhydrous conditions (yield: 70–75%).

Comparative Analysis of Synthetic Methods

Table 1: Efficiency Metrics for Key Synthetic Steps

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

Regioselectivity in Oxadiazole Formation

The 1,3-dipolar cycloaddition pathway (nitrile oxide + nitrile) is disfavored due to competing dimerization. Amidoxime-based routes ensure regiocontrol.

Purification Challenges

- Column chromatography (SiO₂, ethyl acetate/hexane) is essential for isolating the carboxamide product.

- Recrystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Scalability and Green Chemistry Considerations

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds may be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding oxo derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets.

Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring and the azetidine ring may play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Core Heterocycles: The azetidine ring in the target compound confers conformational rigidity compared to piperidine in C22 . Smaller rings like azetidine may improve target selectivity due to restricted rotational freedom. 1,2,4-Oxadiazole is a common motif in all compounds, known for metabolic stability and hydrogen-bonding capacity .

Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound likely enhances solubility and π-π stacking interactions compared to halogenated (e.g., 4-fluorophenyl in C22) or nonpolar (e.g., tert-butyl in Ligand 6) substituents . Benzyl substitution on oxadiazole (target compound and Ligand 6) may improve lipophilicity and membrane permeability .

Pharmacological Potential: C22 demonstrated antituberculosis activity with favorable ADMET properties, suggesting the oxadiazole-piperidine-carboxamide scaffold is pharmacologically viable .

Synthetic Utility :

- The compound from serves as a building block , highlighting the role of 2,3-dimethoxyphenyl-oxadiazole derivatives in medicinal chemistry workflows .

Pharmacokinetic and Toxicity Considerations

- ADMET Profiles : While C22 exhibited favorable drug-likeness and ADMET properties , the target compound’s methoxy groups may reduce metabolic degradation compared to halogenated analogs (e.g., 3-chlorophenyl in ) .

- Toxicity : Ligand 6 in has a high molecular weight (394.47 g/mol), which may impact bioavailability, whereas the target compound’s intermediate size (407.45 g/mol) balances permeability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.